(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid
CAS No.: 177659-78-8
Cat. No.: VC20928118
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 177659-78-8 |
---|---|
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
Standard InChI | InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Standard InChI Key | OAQJUVKEWIMVQV-LBPRGKRZSA-N |
Isomeric SMILES | CCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
SMILES | CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Introduction
Structural Characteristics and Stereochemistry
The molecular structure of (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid features several key structural elements that determine its chemical behavior and applications. The compound contains a pentanoic acid backbone with a methyl-substituted nitrogen at the α-position (C-2). The nitrogen is further functionalized with a phenylmethoxycarbonyl (Cbz) protecting group, which consists of a benzyl group connected to a carbamate functionality. This protection strategy is crucial for controlling the reactivity of the nitrogen during synthetic procedures.
The stereochemistry at the C-2 position is designated as (S), indicating the specific three-dimensional arrangement of substituents around this chiral center. This stereochemical configuration corresponds to the natural L-configuration found in proteinogenic amino acids, making this compound particularly valuable for the synthesis of peptides with natural-like structures. The stereochemical purity is critical for biological activity, as different stereoisomers can exhibit drastically different biological properties.
The compound's isomeric SMILES notation, CCCC@@HN(C)C(=O)OCC1=CC=CC=C1, provides a linear representation of its structure, with the [@@H] notation specifically indicating the (S) stereochemistry at the chiral carbon. This specific stereochemical configuration contributes significantly to the compound's potential interactions with biological targets and its utility in stereoselective syntheses.
Comparative Structural Features
Table 1: Structural Comparison of (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid and Related Compounds
Chemical Reactivity
The chemical reactivity of (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid is largely determined by its functional groups: the carboxylic acid moiety, the N-methyl group, and the phenylmethoxycarbonyl protecting group. The carboxylic acid functionality is capable of participating in various reactions including esterification, amide formation, and reduction . These transformations are fundamental for incorporating this compound into more complex molecular structures, particularly in peptide synthesis.
The presence of the N-methyl group significantly alters the reactivity compared to primary amino acids. N-methylation reduces the nucleophilicity of the nitrogen and introduces steric hindrance, which can affect both the reactivity and the conformational properties of peptides containing this residue . N-methylated amino acids are known to induce turns and other specific secondary structures in peptides, making them valuable tools in designing peptides with defined three-dimensional architectures.
The phenylmethoxycarbonyl (Cbz) protecting group serves a crucial role in controlling the reactivity of the nitrogen during synthetic procedures . This protection is stable under basic conditions but can be selectively removed under specific conditions, typically by catalytic hydrogenation or treatment with strong acids . The ability to selectively remove the Cbz group makes this compound particularly useful in multi-step synthesis where controlled deprotection is required.
Oxidation reactions of similar N-protected amino acids have been studied extensively, providing insights into potential reactivity patterns for this compound . For example, dioxirane-mediated oxidation of N-benzyloxycarbonyl-protected amino acids can lead to N-hydroxylation and other oxidative transformations, which might be applicable to our compound of interest .
Applications in Research and Development
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid has significant applications in peptide chemistry and pharmaceutical research. The compound serves as a valuable building block for the synthesis of modified peptides with enhanced stability and unique conformational properties . N-methylated amino acids are widely used to create peptidomimetics that resist proteolytic degradation, an important consideration in drug development .
In medicinal chemistry, this compound could be utilized in the development of novel pharmaceuticals targeting various disease states. The specific stereochemistry and N-methylation offer opportunities to fine-tune the biological properties of resulting peptide-based drugs . N-methylated peptides often exhibit improved bioavailability compared to their non-methylated counterparts, primarily due to increased lipophilicity and reduced susceptibility to enzymatic degradation .
The compound may also find applications in the study of protein-protein interactions, where N-methylated peptides are employed to disrupt or mimic specific interaction surfaces . By incorporating (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid into peptide sequences, researchers can potentially develop inhibitors of key protein-protein interactions implicated in disease processes.
Furthermore, the protected nature of this amino acid derivative makes it particularly suitable for solid-phase peptide synthesis (SPPS), a methodology widely used for the efficient construction of peptides and small proteins . The Cbz protecting group provides orthogonal protection strategies when combined with other commonly used protecting groups in peptide synthesis.
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